DMT-2'O-TBDMS-rC(tac) Phosphoramidite

描述

Evolution and Significance of Phosphoramidite (B1245037) Methodologies in Oligonucleotide Synthesis

The journey to current synthetic methods began with early, less efficient techniques like the phosphodiester and phosphotriester methods. trilinkbiotech.com The phosphodiester approach was hampered by the formation of branched polymers, while the phosphotriester method improved upon this by protecting the phosphate (B84403) group. trilinkbiotech.com A major breakthrough occurred in the late 1970s and early 1980s with the development of the phosphite-triester method, which utilized more reactive phosphorus (III) chemistry. trilinkbiotech.com

The pivotal advancement was the introduction of nucleoside phosphoramidites by Marvin Caruthers and his colleagues. twistbioscience.comtrilinkbiotech.com This innovation involved replacing a reactive chloride leaving group with an amine, creating phosphoramidite synthons that are stable solids, capable of being isolated and stored until needed. trilinkbiotech.com These phosphoramidites are activated by a weak acid, such as tetrazole, just before the coupling reaction. trilinkbiotech.com This development was crucial for the commercialization and automation of oligonucleotide synthesis, making custom DNA and RNA sequences readily accessible to researchers and fueling the growth of genetic engineering, the invention of the Polymerase Chain Reaction (PCR), and the sequencing of the human genome. trilinkbiotech.comsbsgenetech.com Today, phosphoramidite chemistry is considered the gold standard for DNA and RNA synthesis due to its high efficiency, with coupling yields often exceeding 99%. twistbioscience.comresearchgate.net

Fundamental Principles of Solid-Phase Nucleic Acid Synthesis

Solid-phase synthesis, a technique invented by Bruce Merrifield for which he won the Nobel Prize, is the foundation of automated oligonucleotide synthesis. biosyn.comatdbio.com The process involves covalently attaching the first nucleoside to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene beads. atdbio.com The oligonucleotide chain is then elongated in a stepwise fashion through a four-step cycle, which is repeated for each nucleotide added to the sequence. biosyn.combiosearchtech.com

The four steps of the synthesis cycle are:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. biosyn.comtrilinkbiotech.com This is typically achieved with a mild solution of an acid like dichloroacetic or trichloroacetic acid. trilinkbiotech.com

Coupling: The next protected nucleoside phosphoramidite is activated and coupled to the newly freed 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. danaher.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to failure sequences, they are permanently blocked or "capped," usually through acetylation with acetic anhydride. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is characteristic of the natural nucleic acid backbone. trilinkbiotech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed chain is cleaved from the solid support and all remaining protecting groups are removed. biosearchtech.comlibretexts.org The use of a solid support is advantageous as it allows for the use of excess reagents to drive reactions to completion, with impurities and unreacted reagents simply washed away after each step, simplifying purification. atdbio.com

Unique Challenges in Ribonucleic Acid (RNA) Oligonucleotide Synthesis

While based on the principles of DNA synthesis, the chemical synthesis of RNA presents unique and significant challenges, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.comoup.com This group must be protected throughout the synthesis to prevent several potential side reactions. oup.com

Key challenges include:

2'-Hydroxyl Protection: The 2'-hydroxyl group is chemically similar to the 5'-hydroxyl group where chain extension occurs. It must be blocked by a suitable protecting group that is stable throughout all synthesis cycles but can be removed at the end without damaging the RNA chain. atdbio.comumich.edu

Phosphodiester Bond Migration and Cleavage: The presence of a free 2'-hydroxyl group can lead to the migration or cleavage of the internucleotide phosphodiester linkage under the basic conditions used for deprotection. atdbio.comumich.edu

Regioisomeric Purity: During the synthesis of the ribonucleoside phosphoramidite monomers, the protecting group must be added specifically to the 2'-OH. A lack of regiospecificity can lead to a mixture of 2'- and 3'-protected isomers, which, if used in synthesis, would result in incorrect 2'-5' phosphodiester linkages in the final RNA product. atdbio.comoup.com

Steric Hindrance: The protecting groups on the 2'-position are often bulky, which can sterically hinder the coupling reaction and reduce coupling efficiency, especially for the synthesis of long RNA molecules. atdbio.comsigmaaldrich.com This has led to the development of various 2'-protecting groups, such as TBDMS, TOM, and ACE, each aiming to balance stability with efficient coupling and clean deprotection. atdbio.comhorizondiscovery.comglenresearch.com

Role of Protected Ribonucleoside Phosphoramidites in Modern Chemical Biology Research

Protected ribonucleoside phosphoramidites are the essential building blocks that make the chemical synthesis of RNA possible. wikipedia.orgnih.gov Their availability has been instrumental in advancing many areas of chemical biology and medicine. sbsgenetech.comoxfordglobal.com Custom-synthesized RNA oligonucleotides are critical tools for studying the diverse biological roles of RNA and for developing novel therapeutic strategies. oup.comhorizondiscovery.com

Applications include:

RNA Interference (RNAi): The synthesis of small interfering RNAs (siRNAs) allows for the targeted knockdown of specific genes, a powerful tool for functional genomics and a promising therapeutic modality. sigmaaldrich.com

Ribozyme and Aptamer Research: The ability to synthesize and modify catalytic RNA molecules (ribozymes) and RNA ligands (aptamers) facilitates research into their structure, function, and therapeutic potential. nih.gov

mRNA Technology: The development of mRNA-based vaccines and therapeutics relies on the ability to produce large quantities of high-purity, and often modified, RNA.

Structural Biology: Synthesizing RNA fragments, sometimes with specific labels or modifications, is crucial for biophysical studies like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of RNA molecules. researchgate.net

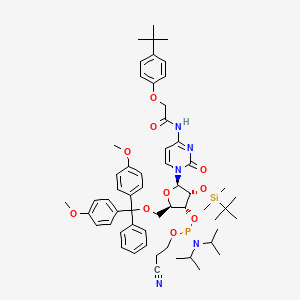

The specific compound at the heart of this article, DMT-2'O-TBDMS-rC(tac) Phosphoramidite , represents a sophisticated building block designed to address the challenges of RNA synthesis, particularly through its choice of protecting groups.

In-depth Focus: this compound

This specific phosphoramidite is a highly specialized cytidine (B196190) ribonucleoside monomer designed for use in automated solid-phase RNA synthesis. Each component of its structure is deliberately chosen to perform a specific function during the synthetic process.

| Property | Value | Source |

| Chemical Name | 2'-O-tert-Butyldimethylsilyl-N4-(tert-butylphenoxyacetyl)-5'-O-DMT-cytidine 3'-CE phosphoramidite | |

| Synonyms | DMT-2′O-TBDMS-rC(tac) amidite | chembiotrade.com |

| CAS Number | 149989-66-2 | chembiotrade.comrearus.ru |

| Molecular Formula | C57H76N5O10PSi | nih.gov |

| Molecular Weight | 1050.30 g/mol |

The structure incorporates several key protecting groups:

5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl of the ribose. Its key feature is its lability to mild acid, allowing for its removal at the start of each coupling cycle to permit chain elongation. trilinkbiotech.com

2'-O-tert-butyldimethylsilyl (TBDMS): This is one of the most common protecting groups for the 2'-hydroxyl in RNA synthesis. atdbio.com It is stable to the acidic conditions of detritylation and the basic conditions of final cleavage but can be selectively removed post-synthesis using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). atdbio.comnih.gov

N4-tert-butylphenoxyacetyl (tac): This group protects the exocyclic amino group of the cytosine base. The 'tac' group is considered a "fast" or labile protecting group compared to standard acyl groups like benzoyl (Bz). qualitysystems.com.tw Its use facilitates rapid deprotection under milder basic conditions, which is particularly advantageous when the oligonucleotide contains sensitive modifications. researchgate.netqualitysystems.com.tw Furthermore, the tert-butyl moiety enhances the solubility of the phosphoramidite monomer in acetonitrile (B52724), the solvent typically used in synthesis. atdbio.comqualitysystems.com.tw

3'- (2-cyanoethyl)-N,N-diisopropylphosphoramidite: This is the reactive end of the molecule. The diisopropylamino group is displaced by the 5'-hydroxyl of the growing oligonucleotide chain upon activation. twistbioscience.com The 2-cyanoethyl group protects the phosphorus and is readily removed at the end of the synthesis via β-elimination under basic conditions. wikipedia.orgsigmaaldrich.com

The combination of the stable TBDMS group for 2'-protection and the labile 'tac' group for base protection makes this monomer a robust and efficient tool for the synthesis of high-quality RNA oligonucleotides.

Structure

2D Structure

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAODNIJMAKFTFL-WSFKJFENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76N5O10PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Protecting Group Strategy of Dmt 2 O Tbdms Rc Tac Phosphoramidite

Overview of the Phosphoramidite (B1245037) Building Block Architecture

The structure of DMT-2'O-TBDMS-rC(tac) Phosphoramidite is tailored for the phosphoramidite method of oligonucleotide synthesis. researchgate.netsigmaaldrich.com This method involves the sequential addition of nucleotide monomers to a growing chain anchored to a solid support. eurofinsgenomics.com The architecture of this specific cytidine (B196190) building block can be deconstructed as follows:

A central ribocytidine (rC) core.

The 5'-hydroxyl group is protected by a DMT (4,4'-Dimethoxytrityl) group. eurofinsgenomics.comjournalirjpac.com

The 2'-hydroxyl group of the ribose sugar is protected by a TBDMS (tert-Butyldimethylsilyl) group. glenresearch.comatdbio.com

The exocyclic amino group of the cytidine base is protected by a tac (tert-butylphenoxyacetyl) group. atdbio.com

The 3'-hydroxyl group is modified into a reactive diisopropylamino phosphoramidite moiety, which is further protected by a cyanoethyl group. eurofinsgenomics.comjournalirjpac.com

This arrangement ensures that during the synthesis cycle, only the 5'-hydroxyl group is available for reaction after the removal of its protecting group, allowing the chain to extend in a specific 3' to 5' direction. eurofinsgenomics.comchegg.com The other protected sites—the 2'-hydroxyl and the exocyclic amine—remain inert until the final deprotection steps after the full-length RNA sequence is assembled. researchgate.net

| Component | Protecting Group | Function |

| 5'-Hydroxyl | DMT (4,4'-Dimethoxytrityl) | Protects the 5'-OH to prevent self-polymerization; allows for purification and monitoring. journalirjpac.comresearchgate.net |

| 2'-Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | Prevents chain cleavage and branching by protecting the reactive 2'-OH of ribose. glenresearch.comnih.gov |

| Exocyclic Amine (Cytidine) | tac (tert-butylphenoxyacetyl) | Prevents side reactions at the nucleobase during synthesis. atdbio.com |

| 3'-Phosphorus | Cyanoethyl | Protects the phosphite (B83602) triester intermediate until oxidation. journalirjpac.com |

Exocyclic Amine Protection on Cytidine: N4-(tert-Butylphenoxyacetyl) (tac) Group

The protection of the functional groups on the nucleobases is a cornerstone of successful oligonucleotide synthesis. umich.edusci-hub.se In the case of cytidine, the exocyclic amino group (N4) is reactive and requires protection. The N4-(tert-Butylphenoxyacetyl) (tac) group is an advanced protecting group utilized for this purpose. atdbio.combroadpharm.com

Rationale for Nucleobase Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides involves a series of reactions to form the correct internucleotide phosphodiester linkages. umich.edu The nucleobases (Adenine, Guanine, and Cytosine) contain reactive exocyclic amino groups. umich.eduyoutube.com If left unprotected, these amino groups could react with the activated phosphoramidite monomers during the coupling step, leading to the formation of branched chains and other undesired side products. umich.edusci-hub.se This would compromise the sequence fidelity and significantly reduce the yield of the desired oligonucleotide. Therefore, these functional groups must be rendered unreactive by attaching protecting groups before the synthesis begins. wikipedia.org These protecting groups are then removed after the completion of the oligonucleotide chain assembly. wikipedia.org

Implications for Deprotection Kinetics and Efficiency

The rate and efficiency of deprotection are critical for obtaining high-purity oligonucleotides. The tac group is known for its "ultra-fast" deprotection kinetics. qualitysystems.com.tw It can be completely cleaved from the nucleobase using concentrated ammonia (B1221849) in as little as 15 minutes at 55°C or within two hours at room temperature. qualitysystems.com.tw This is significantly faster than traditional protecting groups like benzoyl (Bz). nih.gov

Studies comparing the deprotection rates of various N-acyl protecting groups have shown that tac (tBPAC) and phenoxyacetyl (PAC) are cleaved much more rapidly than standard groups like acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu). nih.gov For instance, under conditions of ethanolic ammonia, it is possible to selectively cleave the tac group while leaving the majority of standard protecting groups intact. nih.gov This rapid deprotection under mild conditions is particularly beneficial for the synthesis of sensitive or modified RNA sequences, as it minimizes exposure to harsh chemicals and reduces the potential for side reactions. qualitysystems.com.tw

| Protecting Group | Deprotection Conditions | Half-Life (t1/2) | Reference |

| N4-tBPAC (tac) on dC | Ethanolic NH3, RT | 0.4 h | nih.gov |

| N4-PAC on dC | Ethanolic NH3, RT | 0.3 h | nih.gov |

| N4-Ac on dC | Ethanolic NH3, RT | 134 h | nih.gov |

| N4-Bz on dC | Ethanolic NH3, RT | 215 h | nih.gov |

The 3'-(2-Cyanoethyl)-N,N-Diisopropylphosphoramidite Moiety

The 3'-(2-Cyanoethyl)-N,N-Diisopropylphosphoramidite is the reactive component of the building block, responsible for forming the internucleotide linkage during solid-phase synthesis. umich.eduwikipedia.org This moiety consists of a trivalent phosphorus atom bonded to a diisopropylamino group, a 2-cyanoethyl group, and the 3'-oxygen of the ribose sugar.

During the coupling step of oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as tetrazole. This activation leads to the protonation and subsequent displacement of the diisopropylamino group, creating a highly reactive phosphite intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. This reaction forms a phosphite triester linkage. Following the coupling, this linkage is oxidized from P(III) to the more stable P(V) state, resulting in a natural phosphotriester bond.

The 2-cyanoethyl group serves as a protecting group for the phosphorus itself. wikipedia.orgmdpi.com It is stable throughout the synthesis cycles but is easily removed at the end of the synthesis under basic conditions, typically with aqueous ammonia, via a β-elimination reaction. mdpi.comresearchgate.net This deprotection step, however, generates acrylonitrile (B1666552) as a byproduct, which is a consideration for process safety and potential side reactions. mdpi.com The use of phosphoramidite chemistry dramatically improves the speed and selectivity of oligonucleotide synthesis compared to earlier methods. wikipedia.org

Activation Mechanism in Coupling Reactions

The formation of the internucleotide bond using phosphoramidite chemistry is a highly efficient process that relies on the activation of the phosphoramidite monomer. researchgate.net This activation is the first step in the coupling phase of the oligonucleotide synthesis cycle. oup.com

The mechanism proceeds as follows:

Protonation: The phosphoramidite monomer, this compound, is delivered to the solid support column along with an acidic activator, commonly a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). sigmaaldrich.comoup.com The activator protonates the nitrogen atom of the diisopropylamino group on the trivalent phosphorus center. sigmaaldrich.comoup.com

Formation of the Activated Intermediate: Protonation turns the diisopropylamine (B44863) into a good leaving group. The activator's conjugate base then displaces the protonated diisopropylamine to form a highly reactive phosphitylating agent, such as a tetrazolide intermediate. oup.com This intermediate is significantly more reactive than the original phosphoramidite.

Nucleophilic Attack (Coupling): The free 5'-hydroxyl group of the support-bound, growing oligonucleotide chain acts as a nucleophile. It rapidly attacks the phosphorus atom of the activated intermediate. oup.com

Formation of a Phosphite Triester: This attack displaces the activator's conjugate base and results in the formation of a new, unstable phosphite triester linkage, extending the RNA chain by one nucleotide. sigmaaldrich.comresearchgate.net The entire process, from activation to coupling, is rapid to ensure high coupling efficiencies, which are critical for the synthesis of long oligonucleotides. acs.org Following the coupling step, the unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester. twistbioscience.comresearchgate.net

Stereochemical Considerations at the Phosphorus Center

A significant aspect of phosphoramidite chemistry is the stereochemistry at the phosphorus atom. The trivalent phosphorus center in this compound is chiral, meaning the phosphoramidite monomer exists as a mixture of two diastereomers, designated as Rp and Sp. nih.gov

During the coupling reaction, the stereochemistry of this center has important implications:

Diastereomeric Mixture: The phosphoramidite monomer is synthesized and used as a mixture of these two diastereomers. researchgate.net

Epimerization during Activation: The activation process, where the diisopropylamino group is replaced by the activator, can proceed with a loss of stereochemical integrity at the phosphorus center. researchgate.netresearchgate.net The resulting activated intermediate can interconvert between its two chiral forms (epimerize). researchgate.net

Non-Stereospecific Coupling: The subsequent nucleophilic attack by the 5'-hydroxyl group on this rapidly equilibrating intermediate is generally not stereospecific. nih.gov As a result, the newly formed phosphite triester linkage is a mixture of Rp and Sp diastereomers. researchgate.net

Final Product: Consequently, each coupling step introduces a new stereogenic phosphorus center in the oligonucleotide backbone, with the ratio of the resulting Rp and Sp isomers being approximately 1:1. researchgate.net While the specific ratio can be influenced by factors like the activator, solvent, and the steric bulk of the reactants, standard synthesis protocols typically produce a nearly equimolar mixture of diastereomers at each linkage. acs.orgresearchgate.net For most applications, this diastereomeric mixture of the phosphodiester backbone does not negatively impact the oligonucleotide's function.

Table 2: Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-Dimethoxytrityl (DMT) |

| tert-Butyldimethylsilyl (TBDMS / TBS) |

| tert-Butylphenoxyacetyl (tac) |

| Cytidine |

| 2-Cyanoethyl N,N-diisopropylphosphoramidite |

| 1H-Tetrazole |

| 4,5-Dicyanoimidazole (DCI) |

| Diisopropylamine |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) |

| Phosphite Triester |

Synthesis Methodologies and Derivatization Strategies for Phosphoramidite Monomers

General Synthetic Routes to Ribonucleoside Phosphoramidites

The synthesis of ribonucleoside phosphoramidites is a multi-step process that involves the strategic protection and functionalization of a nucleoside. nih.govamerigoscientific.com The general approach aims to prepare a building block that is stable for storage but can be readily activated for coupling during oligonucleotide synthesis. aragen.comumich.edu The phosphoramidite (B1245037) method is the gold standard for this process. aragen.comwikipedia.org

The core of a ribonucleoside phosphoramidite consists of a ribonucleoside with several key modifications:

A protecting group on the 5'-hydroxyl position, typically a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in solid-phase synthesis. wikipedia.orgusp.org

A protecting group on the 2'-hydroxyl position of the ribose sugar. This is crucial for RNA synthesis to prevent unwanted side reactions and branching. The tert-butyldimethylsilyl (TBDMS) group is a commonly used protecting group for this purpose due to its stability under the conditions of oligonucleotide synthesis and its selective removal later in the process. nih.govresearchgate.net

A protecting group on the exocyclic amine of the nucleobase to prevent side reactions during synthesis. For cytidine (B196190), groups like acetyl (Ac) or tert-butylphenoxyacetyl (tac) are employed. biosynth.comnublocks.com

A phosphoramidite moiety at the 3'-hydroxyl position, typically a diisopropylamino group and a cyanoethyl group. The diisopropylamino group is the leaving group during the coupling reaction, and the cyanoethyl group protects the phosphate (B84403) backbone. aragen.comumich.edu

The synthesis cycle on a solid support involves four main steps:

Deblocking (Detritylation): Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction. wikipedia.orgeurofinsgenomics.com

Coupling: Activation of the phosphoramidite monomer and its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain. wikipedia.orgeurofinsgenomics.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. wikipedia.orgeurofinsgenomics.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate triester. wikipedia.orgeurofinsgenomics.com

This iterative process allows for the controlled, stepwise assembly of an RNA oligonucleotide of a desired sequence. umich.edu

Specific Synthesis of DMT-2'O-TBDMS-rC(tac) Building Block

The synthesis of DMT-2'O-TBDMS-rC(tac) phosphoramidite is a precise process that involves the sequential introduction of protecting groups onto the cytidine nucleoside followed by phosphitylation. biosynth.com

The synthesis begins with the cytidine ribonucleoside. A key challenge in ribonucleoside chemistry is the differentiation of the 2'- and 3'-hydroxyl groups of the ribose sugar. nih.gov One common strategy involves the simultaneous protection of the 3'- and 5'-hydroxyl groups using a bulky disiloxane (B77578) group, such as di-tert-butylsilylene. This allows for the selective functionalization of the remaining free 2'-hydroxyl group. researchgate.net

With the 3'- and 5'-hydroxyls temporarily blocked, the protecting groups can be introduced in a stepwise manner:

2'-O-TBDMS Protection: The free 2'-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. nih.gov The TBDMS group is chosen for its stability during the subsequent reaction steps and its selective removal with fluoride (B91410) ions. glenresearch.com

N4-tac Protection: The exocyclic amino group of the cytosine base is protected with a tert-butylphenoxyacetyl (tac) group. This is typically achieved by reacting the nucleoside with the corresponding acyl chloride or anhydride. The 'tac' group is considered a "fast" deprotecting group, meaning it can be removed under milder basic conditions than traditional protecting groups like benzoyl. sigmaaldrich.com

Removal of the 3',5'-Silyl Bridge and 5'-O-DMT Protection: The cyclic silyl (B83357) protecting group is removed, typically using a fluoride source like triethylamine (B128534) trihydrofluoride, to liberate the 3'- and 5'-hydroxyls. researchgate.net Subsequently, the 5'-hydroxyl is selectively protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. The bulky DMT group preferentially reacts with the less sterically hindered primary 5'-hydroxyl group. nih.govnih.gov

This sequence of reactions yields the fully protected nucleoside, 5'-O-DMT-2'-O-TBDMS-N4-tac-cytidine, ready for the final phosphitylation step.

The final step in the synthesis of the monomer is the phosphitylation of the free 3'-hydroxyl group. nih.gov This is typically carried out by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This reaction introduces the reactive phosphoramidite moiety at the 3'-position, completing the synthesis of this compound. umich.edu

| Reactant | Reagent | Purpose |

| 5'-O-DMT-2'-O-TBDMS-N4-tac-cytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite group |

| 5'-O-DMT-2'-O-TBDMS-N4-tac-cytidine | N,N-Diisopropylethylamine (DIPEA) | Acts as a non-nucleophilic base |

Optimization of Reaction Conditions and Yields

Key parameters that are often optimized include:

Reaction Time and Temperature: Each step has an optimal time and temperature to maximize product formation and minimize side reactions. For instance, phosphitylation is typically carried out at room temperature overnight. umich.edu

Reagent Stoichiometry: Using the correct molar ratios of reactants and reagents is critical. An excess of certain reagents can lead to side products, while an insufficient amount can result in incomplete reactions.

Solvent Choice: The choice of an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), is essential to prevent hydrolysis of the reactive intermediates, particularly the phosphoramidite itself. umich.edu

Activator for Coupling: During oligonucleotide synthesis, the choice of activator can significantly impact coupling efficiency. While 1H-tetrazole has been traditionally used, more powerful activators like 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole (B129182) can increase coupling rates for sterically hindered 2'-O-TBDMS phosphoramidites. researchgate.net However, highly acidic activators can cause premature detritylation. researchgate.net

A drop in coupling efficiency of even a few percentage points can dramatically lower the yield of the final oligonucleotide, especially for longer sequences. biosyn.com Therefore, maintaining high coupling efficiency, typically greater than 99%, is a primary goal. eurofinsgenomics.com

| Parameter | Considerations for Optimization |

| Coupling Time | Longer times may be needed for sterically hindered phosphoramidites like those with 2'-O-TBDMS protection. researchgate.net |

| Activator | More potent activators can enhance coupling rates but may have side effects. researchgate.net |

| Reagent Quality | High purity of phosphoramidites and other reagents is essential for high coupling efficiency. biosyn.com |

Purification Techniques for Monomer Quality Control

The purity of the phosphoramidite monomer is paramount for the successful synthesis of high-quality oligonucleotides. usp.org Even trace impurities can lead to the accumulation of errors in the final product. usp.org Therefore, rigorous purification and quality control measures are essential.

Common purification techniques for phosphoramidite monomers include:

Silica (B1680970) Gel Chromatography: This is a standard technique used to separate the desired product from unreacted starting materials and side products after each synthetic step. umich.edu

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both the purification and analysis of phosphoramidites. aragen.comthermofisher.com It can effectively separate the target monomer from closely related impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for assessing the purity of phosphoramidites, as the phosphorus atom gives a distinct signal. thermofisher.com 1H NMR is also used to confirm the structure of the compound. umich.edu

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the synthesized phosphoramidite. usp.org

The quality control process ensures that the monomer meets stringent specifications before being used in oligonucleotide synthesis. thermofisher.com Purity levels for phosphoramidites are typically expected to be ≥98.0%. usp.org

| Purification/Analysis Technique | Purpose |

| Silica Gel Chromatography | Primary purification of synthetic intermediates and final product. umich.edu |

| Reversed-Phase HPLC (RP-HPLC) | High-resolution purification and purity assessment. aragen.comthermofisher.com |

| 31P NMR Spectroscopy | Assessment of phosphoramidite purity and detection of phosphorus-containing impurities. thermofisher.com |

| 1H NMR Spectroscopy | Structural confirmation of the synthesized compound. umich.edu |

| Mass Spectrometry (MS) | Confirmation of the correct molecular weight. usp.org |

Strategies for Minimizing Side Reactions during Monomer Synthesis

The chemical synthesis of this compound is a multi-step process that necessitates a robust strategy for the protection of various functional groups to ensure high yield and purity of the final product. The selection of orthogonal protecting groups is paramount to prevent undesirable side reactions at each stage of the synthesis, from the initial protection of the nucleoside to the final phosphitylation step. This section details the key strategies employed to minimize side reactions, focusing on the specific protecting groups utilized in this monomer: the 5'-O-Dimethoxytrityl (DMT), the 2'-O-tert-Butyldimethylsilyl (TBDMS), and the N4-tert-butylphenoxyacetyl (tac) groups.

A critical aspect of monomer synthesis is the prevention of reactions at sites other than the intended 3'-hydroxyl group during phosphitylation. This is achieved through the strategic application of protecting groups to the 5'-hydroxyl, the 2'-hydroxyl, and the exocyclic amine of the cytosine base. fluorochem.co.uk The careful selection and application of these groups are fundamental to a successful synthesis, minimizing the formation of impurities that can be difficult to remove and can compromise the quality of the resulting oligonucleotides.

Orthogonal Protection Strategy

The successful synthesis of this compound hinges on a precisely controlled orthogonal protection strategy. This strategy ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for a stepwise and controlled synthesis. The key protecting groups and their roles are outlined below:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry that prevents reactions at this position during subsequent synthesis steps. The DMT group is stable under the basic conditions used for the introduction of other protecting groups and during the phosphitylation reaction. Its removal is typically the first step in the oligonucleotide synthesis cycle, using a mild acid treatment.

2'-Hydroxyl Protection: The 2'-hydroxyl group of the ribose sugar is protected by the tert-butyldimethylsilyl (TBDMS) group. nih.gov This silyl ether is stable throughout the synthesis of the phosphoramidite monomer and the subsequent oligonucleotide assembly. Its presence is crucial to prevent unwanted side reactions at the 2'-position, such as phosphitylation or degradation during the synthesis cycle.

Exocyclic Amine Protection: The exocyclic amino group of cytosine is protected by the tert-butylphenoxyacetyl (tac) group. atdbio.com This "fast-deprotecting" group is instrumental in minimizing side reactions associated with the nucleobase, particularly during the final deprotection of the synthesized oligonucleotide. atdbio.com The tac group is stable during the phosphoramidite synthesis and the oligonucleotide chain elongation.

Phosphate Protection: The phosphorus atom of the phosphoramidite is protected with a β-cyanoethyl group. This group is stable during the coupling reaction but can be readily removed under mild basic conditions during the deprotection of the oligonucleotide.

The orthogonality of these protecting groups is a cornerstone of modern oligonucleotide synthesis, allowing for the precise and efficient construction of RNA monomers.

Minimizing Side Reactions at the 2'-Hydroxyl Group

A significant challenge in the synthesis of ribonucleoside phosphoramidites is the potential for side reactions involving the 2'-hydroxyl group. The primary strategy to mitigate this is the use of a robust protecting group, in this case, the TBDMS group. However, the introduction and presence of the TBDMS group itself can lead to a specific and problematic side reaction:

(2'→3')-Isomerization of the TBDMS Group: During the synthesis and purification of the 5'-O-DMT-2'-O-TBDMS-cytidine intermediate, there is a known propensity for the TBDMS group to migrate from the 2'-hydroxyl to the 3'-hydroxyl position. thermofisher.com This isomerization event results in the formation of a regioisomeric impurity, 5'-O-DMT-3'-O-TBDMS-cytidine. If this impurity is carried through to the phosphitylation step, it will lead to the formation of the undesired 2'-phosphoramidite regioisomer. thermofisher.com The incorporation of this 2'-phosphoramidite into a growing oligonucleotide chain results in an unnatural and detrimental 2'-5' internucleotidic linkage. thermofisher.com

To minimize this side reaction, stringent control over the manufacturing and purification processes is essential. This includes careful optimization of reaction conditions and the use of high-resolution purification techniques, such as HPLC, to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer. thermofisher.com

| Potential Side Reaction | Cause | Minimization Strategy | Reference |

|---|---|---|---|

| (2'→3')-Isomerization | Migration of the TBDMS protecting group from the 2'-hydroxyl to the 3'-hydroxyl position. | Strict control of synthesis and purification conditions; HPLC purification to isolate the correct isomer. | thermofisher.com |

| Formation of 2'-5' Internucleotidic Linkages | Incorporation of the 2'-phosphoramidite impurity resulting from TBDMS migration. | Ensuring high purity of the 3'-phosphoramidite monomer, free from the 2'-isomer. | thermofisher.com |

Role of the N4-tert-butylphenoxyacetyl (tac) Group in Preventing Base Modification

The choice of the protecting group for the exocyclic amine of cytosine is critical for preventing side reactions both during the monomer synthesis and, more importantly, during the final deprotection of the oligonucleotide. The N4-tert-butylphenoxyacetyl (tac) group offers significant advantages in this regard.

Prevention of Transamination: During the deprotection of oligonucleotides with amine-based reagents like ammonia (B1221849) or methylamine (B109427), a common side reaction with standard protecting groups like benzoyl (Bz) is transamination of the cytosine base. The use of the tac group significantly reduces this side reaction. The tac group is classified as a "fast-deprotecting" group, meaning it is cleaved much more rapidly under basic conditions than traditional acyl groups. This rapid removal minimizes the exposure time of the exocyclic amine to the deprotection solution, thereby suppressing the competing transamination reaction.

Enabling Milder Deprotection Conditions: The lability of the tac group allows for the use of milder deprotection conditions (e.g., lower temperatures or shorter reaction times). This is particularly advantageous when synthesizing oligonucleotides containing other base-labile modifications. The milder conditions required to remove the tac group are less likely to cause degradation of other sensitive parts of the molecule.

Improved Solubility: The presence of the tert-butyl moiety in the tac group enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile. This can be beneficial during the synthesis and purification of the monomer, as well as during its use in automated oligonucleotide synthesis. atdbio.com

The combination of rapid deprotection kinetics and enhanced solubility makes the tac group a superior choice for protecting the cytosine base, contributing to a higher fidelity synthesis of the final oligonucleotide.

| Protecting Group Feature | Advantage | Impact on Side Reaction Minimization | Reference |

|---|---|---|---|

| Fast Deprotection Kinetics | Allows for shorter deprotection times and/or milder conditions. | Minimizes base-sensitive side reactions such as transamination of cytosine. | atdbio.com |

| Enhanced Solubility | Improves solubility in organic solvents used in synthesis. | Facilitates purification and handling of the monomer. | atdbio.com |

Application in Solid Phase Oligoribonucleotide Synthesis

Automated Solid-Phase Synthesis Cycle employing DMT-2'O-TBDMS-rC(tac) Phosphoramidite (B1245037)

The synthesis of an RNA oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. umich.edu This process involves four main chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support. umich.edu This deblocking step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer. The reaction is carried out using a mild acid, typically a solution of 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). phenomenex.com

A significant advantage of the DMT group is its use in real-time monitoring of the synthesis efficiency. biotage.com When cleaved, the DMT group forms a stable orange-colored carbocation (DMT⁺), which has a strong absorbance at approximately 495 nm. biotage.com By measuring the absorbance of the DMT⁺ cation released in the effluent after each detritylation step, the stepwise coupling efficiency can be calculated. umich.edu Consistent trityl absorbance values from cycle to cycle indicate a successful and efficient synthesis, while a sudden drop signals a failure in the preceding coupling step. umich.edu Alternatively, the conductivity of the trityl cation in the effluent can be measured for real-time analysis of synthesis performance. nih.gov

Following detritylation, the free 5'-hydroxyl group of the support-bound oligonucleotide chain reacts with the incoming DMT-2'O-TBDMS-rC(tac) phosphoramidite. This coupling reaction is the core chain-elongation step, forming a new phosphite (B83602) triester linkage. sigmaaldrich.com The reaction is not spontaneous and requires an activator to protonate the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. sigmaaldrich.com

The tert-butylphenoxyacetyl (tac) protecting group on the cytosine base is designed to be more labile than standard benzoyl (Bz) or acetyl (Ac) groups, allowing for milder final deprotection conditions, which can be beneficial for the stability of the synthesized RNA. atdbio.comnih.govresearchgate.net Research has shown that the coupling efficiency of a DMT-rC(tac) phosphoramidite can be very high, as detailed in the table below.

| Coupling Time (seconds) | Coupling Efficiency (%) | Activator | Reference |

|---|---|---|---|

| 30 | 99.2 | 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) | google.com |

| 60 | 99.5 | 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) | google.com |

| 120 | 99.6 | 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) | google.com |

| 300 | >99 | 5-Benzylmercaptotetrazole (BMT) | nih.govresearchgate.net |

| 300 | >98 | 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) | oup.com |

Even with optimized kinetics, the coupling reaction does not achieve 100% efficiency. biotage.com A small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted. If these "failure sequences" are not blocked, they can react in subsequent coupling cycles, leading to the formation of oligonucleotides with internal deletions (n-1 sequences), which are often difficult to separate from the desired full-length product. biotage.combiosearchtech.com

To prevent this, a capping step is performed immediately after coupling. This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. twistbioscience.com The most common capping reagents are a mixture of acetic anhydride (Cap A) and a catalyst, such as N-methylimidazole (NMI) (Cap B). biotage.combiosearchtech.com The resulting 5'-acetyl cap is stable throughout the remainder of the synthesis and is removed during the final deprotection step. biosearchtech.com This procedure is crucial for ensuring the high fidelity of the synthesized oligonucleotide. usp.org

The newly formed internucleotide phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. umich.edu Therefore, it must be converted to a more stable pentavalent phosphorus species. This is achieved through an oxidation reaction. sigmaaldrich.com

The standard oxidizing agent is a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine, typically dissolved in tetrahydrofuran (THF). sigmaaldrich.comumich.edubiosyn.com This reagent rapidly oxidizes the P(III) phosphite triester to a P(V) phosphotriester, which is stable for the remainder of the synthesis cycles. sigmaaldrich.com Because the standard oxidizer contains water, which can inhibit the next coupling reaction, it is often followed by extensive washing with anhydrous acetonitrile (B52724). biosearchtech.com In some protocols, a second capping step is performed after oxidation to ensure the solid support is completely dry. biotage.combiosearchtech.com Anhydrous oxidation methods using reagents such as tert-Butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) are also available. wikipedia.orgresearchgate.net

Selection and Optimization of Activators

The choice of activator is critical for achieving high coupling efficiency in RNA synthesis. The activator must be acidic enough to protonate the phosphoramidite but not so acidic that it causes premature removal of the 5'-DMT protecting group. umich.edu For many years, 1H-tetrazole was the standard activator.

However, due to the steric bulk of the 2'-O-TBDMS group, more potent activators have been developed to enhance coupling kinetics and efficiency. Commonly used activators for RNA synthesis include:

5-Ethylthio-1H-tetrazole (ETT) : This activator has been shown to provide greater yields of full-length product compared to tetrazole, even at lower concentrations and with shorter coupling times. oup.com

5-Benzylmercapto-1H-tetrazole (BMT) / 5-Benzylthio-1H-tetrazole : BMT is a highly efficient activator for 2'-O-TBDMS phosphoramidites, enabling fast and high-yield coupling reactions. nih.govnih.govresearchgate.net

4,5-Dicyanoimidazole (B129182) (DCI)

Activator 42 (5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole) : This is a highly effective activator that has demonstrated superior performance and kinetics in coupling sterically demanding phosphoramidites, including DMT-rC(tac)-amidite. google.com

| Activator | Typical Concentration | Typical Coupling Time | Key Characteristics |

|---|---|---|---|

| 1H-Tetrazole | 0.45 - 0.5 M | 10-15 min | Standard, but less efficient for RNA. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | ~5 min | Higher efficiency than tetrazole. oup.com |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 - 0.3 M | ~5 min | Enables fast and highly efficient coupling. nih.govnih.govresearchgate.net |

| Activator 42 | 0.1 M | 1-2 min | Superior performance for sterically hindered amidites. google.com |

Compatibility with Various Solid Supports (e.g., CPG)

Solid-phase synthesis requires the growing oligonucleotide chain to be covalently attached to an insoluble support material. umich.edu The most widely used solid support for oligonucleotide synthesis is Controlled Pore Glass (CPG). biotage.comshigematsu-bio.com CPG consists of rigid, porous glass beads that are inert to the reagents used in the synthesis cycle and provide a stable anchor for the first nucleoside. umich.edu

This compound is fully compatible with standard CPG supports. Key parameters for CPG supports include:

Pore Size : The pore size of the CPG beads is crucial. For shorter oligonucleotides (up to ~50 bases), a 500 Å pore size is common. For longer sequences, larger pore sizes of 1000 Å or 2000 Å are used to prevent steric hindrance within the pores, which could otherwise reduce coupling efficiency as the chain elongates. umich.eduumich.edu

Loading Capacity : This refers to the amount of the first nucleoside attached per gram of CPG, typically measured in µmol/g. Standard loadings range from 30 to 40 µmol/g for synthesizing longer oligonucleotides. umich.edu

Linker : The first nucleoside is attached to the CPG via a linker arm, commonly a succinyl linker. This linker is designed to be stable during synthesis but cleavable under basic conditions (e.g., with concentrated ammonium (B1175870) hydroxide) to release the final oligonucleotide from the support. umich.edugoogle.com

In addition to CPG, polystyrene (PS) supports are also used. PS beads offer good moisture exclusion properties and can be manufactured with very high loading capacities, which is advantageous for the synthesis of large quantities of short oligonucleotides. biotage.comumich.edu The chemistry involving this compound is compatible with both CPG and PS supports, provided the appropriate synthesis cycle and deprotection protocols are employed. nih.govumich.edu

Post-Synthesis Cleavage and Deprotection Regimes

Ammonia-Based Deprotection of Nucleobase Protecting Groups and Phosphate (B84403) Diesters

The initial deprotection step involves the cleavage of the oligoribonucleotide from the solid support and the simultaneous removal of the protecting groups on the exocyclic amines of the nucleobases and the phosphate groups of the internucleotide linkages. rsc.org For the DMT-2'O-TBDMS-rC(tac) amidite, the tert-butylphenoxyacetyl (tac) group on the cytosine base is specifically designed for rapid cleavage under basic conditions. atdbio.com

This process is typically carried out using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). biosearchtech.comwenzhanglab.com The tac group is significantly more labile than traditional benzoyl (Bz) or isobutyryl (iBu) groups, allowing for much faster deprotection. atdbio.comqualitysystems.com.tw Complete removal of the tac group can often be achieved in as little as 15 minutes at 55°C or within two hours at room temperature when using concentrated ammonia. qualitysystems.com.tw This rapid deprotection is advantageous as it minimizes the exposure of the RNA to harsh basic conditions, which could potentially cause degradation. qualitysystems.com.tw

Simultaneously, the ammonia treatment removes the 2-cyanoethyl protecting groups from the phosphate diester backbone via a β-elimination mechanism. atdbio.combiotage.com The entire process effectively prepares the oligoribonucleotide for the subsequent, orthogonal removal of the 2'-O-TBDMS groups. rsc.org Using milder conditions, such as methanolic ammonia at room temperature, can also effectively remove the base protecting groups while preventing the premature loss of the 2'-O-TBDMS group, which could otherwise lead to chain scission. glenresearch.com

Considerations for Complete and Clean Deprotection

Achieving a high yield of pure, full-length oligoribonucleotide requires careful attention to the deprotection process. Several factors must be considered to ensure the reaction goes to completion and to avoid side reactions.

Premature Desilylation : A primary concern is the partial loss of the 2'-O-TBDMS group during the initial ammonia-based deprotection step. glenresearch.com If the silyl (B83357) group is prematurely removed, the newly exposed 2'-hydroxyl can facilitate the cleavage of the adjacent phosphodiester bond under the basic conditions, leading to chain scission and a significant reduction in the yield of the desired product. glenresearch.com The use of labile base protecting groups like 'tac' helps mitigate this risk by allowing for shorter ammonia treatment times. atdbio.comqualitysystems.com.tw

Incomplete TBDMS Removal : Failure to completely remove all TBDMS groups during the fluoride (B91410) treatment step results in impurities that can be difficult to separate from the final product. researchgate.net These silylated impurities can interfere with downstream applications. Reaction conditions, such as temperature and time, must be optimized to drive the desilylation to completion. ucsd.edu

Reagent Purity and Handling : The fluoride reagents used for desilylation are sensitive to water. Excess water in the reaction can affect the efficiency of the deprotection. nih.gov Therefore, anhydrous solvents and proper handling techniques are essential. wenzhanglab.comglenresearch.com Following the fluoride treatment, the resulting salts must be effectively removed, typically through precipitation with butanol or cartridge-based purification. researchgate.netyale.edu

RNase Contamination : Once the 2'-hydroxyl groups are deprotected, the RNA molecule becomes highly susceptible to degradation by ribonucleases (RNases). All steps following the fluoride treatment must be conducted under sterile, RNase-free conditions to preserve the integrity of the final product. glenresearch.com

Comparative Analysis of DMT-2'O-TBDMS-rC(tac) with Other RNA Synthesis Chemistries

The TBDMS-based protection strategy has been a cornerstone of automated RNA synthesis for many years. However, alternative chemistries have been developed to address some of its limitations. The performance of this compound is best understood in comparison to these other prominent methods, primarily 2'-O-TOM and 2'-O-ACE chemistries. nih.gov

Versus 2'-O-TOM Chemistry

The 2'-O-Triisopropylsilyloxymethyl (TOM) protecting group was developed as a direct improvement upon the TBDMS group. atdbio.comglenresearch.com It is structurally related but incorporates a spacer between the ribose 2'-oxygen and the silyl group. atdbio.comglenresearch.com This modification addresses several key issues associated with TBDMS chemistry.

Key points of comparison include:

Steric Hindrance and Coupling Efficiency : The bulky TBDMS group directly attached to the 2'-position creates significant steric hindrance, which can slow down the phosphoramidite coupling reaction and reduce coupling efficiency, especially for longer RNA sequences. atdbio.comumich.edumassbio.org The TOM group's spacer minimizes this steric hindrance, resulting in higher coupling efficiencies (often >99%) and allowing for shorter coupling times, comparable to those used in DNA synthesis. umich.edumassbio.orgglenresearch.com

2' to 3' Migration : During the synthesis of TBDMS-protected phosphoramidite monomers, migration of the silyl group from the 2'- to the 3'-hydroxyl position can occur, leading to isomeric impurities that are difficult to separate. atdbio.com The acetal linkage in the TOM group prevents this migration, ensuring higher purity of the monomer building blocks. glenresearch.com

Deprotection : Both TBDMS and TOM groups are removed using fluoride reagents. However, the deprotection of TOM-protected RNA can be faster and more reliable. glenresearch.comglenresearch.com While TBDMS chemistry is well-established, TOM chemistry often allows for the synthesis of longer and higher-purity RNA molecules due to the cumulative effect of higher stepwise coupling yields. massbio.org

Table 1: Comparison of 2'-O-TBDMS and 2'-O-TOM Chemistries

| Feature | 2'-O-TBDMS Chemistry | 2'-O-TOM Chemistry |

|---|---|---|

| Protecting Group Structure | tert-butyldimethylsilyl | (Triisopropylsilyl)oxymethyl |

| Steric Hindrance | High | Low |

| Coupling Efficiency | Good, but can be reduced | Excellent (>99%) |

| Coupling Time | Longer (e.g., up to 6 min) atdbio.com | Shorter (e.g., 2.5 min) umich.edu |

| 2'-3' Migration | Potential issue during monomer synthesis atdbio.com | Prevented by acetal structure glenresearch.com |

| Deprotection Reagent | Fluoride ion (TBAF, TEA·3HF) atdbio.com | Fluoride ion (TBAF, TEA·3HF) atdbio.com |

| Suitability for Long RNA | Good, but can be challenging | Excellent massbio.org |

Versus 2'-O-ACE Chemistry

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) chemistry represents a fundamentally different approach to 2'-hydroxyl protection. glenresearch.com Unlike the fluoride-labile silyl ethers (TBDMS and TOM), the ACE group is an orthoester that is removed under mildly acidic conditions. technologynetworks.comnih.gov This difference in deprotection strategy offers unique advantages.

Key points of comparison include:

Orthogonality of Deprotection : The deprotection schemes are entirely orthogonal. TBDMS is removed by fluoride, while ACE is removed in a two-stage process: the acetyl groups are first removed during the standard basic cleavage step (e.g., ammonia), which generates a 2'-bis(2-hydroxyethoxy)methyl orthoester. This intermediate is then cleaved under mild acidic conditions (e.g., pH 3.8) to liberate the 2'-hydroxyl. atdbio.comtechnologynetworks.com

Coupling Efficiency : Like TOM chemistry, ACE chemistry exhibits high coupling yields and fast reaction times, facilitating the synthesis of long RNA sequences. glenresearch.comtechnologynetworks.com

Purification and Handling : A major advantage of the ACE strategy is that the 2'-protected RNA oligomer is stable and can be purified while the protecting groups are still attached. atdbio.comtechnologynetworks.com This 2'-O-ACE-protected RNA is resistant to degradation by RNases, allowing for easier handling, purification by methods like HPLC, and long-term storage. The final acidic deprotection can be performed just before the RNA is needed for an experiment. atdbio.comtechnologynetworks.com In contrast, once the TBDMS group is removed, the RNA is susceptible to RNases, requiring stringent handling protocols. glenresearch.com

Synthesis Cycle : The ACE chemistry requires some modifications to the standard synthesis cycle, such as using a 5'-silyl protecting group (instead of DMT) which is removed by fluoride under neutral conditions compatible with the acid-labile 2'-O-ACE group. atdbio.comtechnologynetworks.com

Table 2: Comparison of 2'-O-TBDMS and 2'-O-ACE Chemistries

| Feature | 2'-O-TBDMS Chemistry | 2'-O-ACE Chemistry |

|---|---|---|

| Protecting Group Type | Silyl Ether | Orthoester |

| Deprotection Condition | Fluoride ion (basic or neutral pH) atdbio.com | Two-stage: Base followed by mild acid (pH 3.8) atdbio.comtechnologynetworks.com |

| Purification Strategy | Typically after full deprotection | Can be purified with 2'-protection on atdbio.comtechnologynetworks.com |

| RNase Resistance of Intermediate | Susceptible after fluoride step glenresearch.com | Resistant until final acid step technologynetworks.com |

| Handling/Storage | Requires RNase-free conditions post-deprotection | More robust handling and storage of protected oligo technologynetworks.com |

| Synthesis Cycle | Standard cycle with 5'-DMT | Requires modified cycle with 5'-silyl protection technologynetworks.com |

Impact on Synthesis Time and Product Quality

The choice of protecting groups and synthesis direction significantly influences both the speed of oligoribonucleotide synthesis and the quality of the final product. The TBDMS group, while an industry standard, is bulky and can create steric hindrance, which may slightly reduce coupling efficiency compared to other protecting groups like TOM (triisopropylsiloxymethyl). glenresearch.com This effect becomes more pronounced as the length of the RNA oligonucleotide increases. For instance, in the synthesis of a 100-mer RNA strand, the use of TBDMS-protected phosphoramidites can result in a crude product purity of approximately 27%. glenresearch.com

| Parameter | Conventional (3'→5') Synthesis | Reverse (5'→3') Synthesis |

| Crude Oligo Purity | ~80% | 89% - 92% |

| Coupling Time | Standard | As low as 2-4 minutes |

| Byproducts | N+1 species can be present | Free of N+1 species |

This table presents comparative data on RNA synthesis efficiency, compiled from research findings. google.com

Emerging Strategies: Reverse Direction (5'→3') RNA Synthesis

While the conventional method for oligonucleotide synthesis proceeds in the 3' to 5' direction, an emerging and advantageous strategy involves synthesis in the reverse, 5' to 3', direction. mdpi.com This approach utilizes phosphoramidites with a different arrangement of protecting groups, specifically 3'-O-DMTr-2'-O-TBDMS-5'-O-phosphoramidites. mdpi.comresearchgate.net

This reverse-direction synthesis has demonstrated significant improvements in product quality. researchgate.netnih.gov Research shows that the coupling efficiency per step can surpass 99%, leading to high-purity RNA for a variety of oligonucleotides, including 20- to 21-mers and longer chains. researchgate.netnih.gov One of the key advantages of this method is the production of oligonucleotides that are free of N+1 species (products with an extra nucleotide), a common impurity in conventional synthesis. google.com The resulting crude product purity is often in the range of 90%, which is a notable improvement over the ~80% purity typically seen with the standard 3'→5' direction. google.com

The 5'→3' synthesis strategy is particularly valuable for creating RNA molecules with modifications at the 3'-end. researchgate.net Introducing ligands, chromophores, or other modifications at the 3'-terminus is challenging using conventional methods, often requiring specialized solid supports and resulting in lower coupling efficiency and purity. researchgate.net The reverse synthesis approach circumvents these issues, providing a clean and efficient route for the assembly of 3'-conjugated RNA constructs. mdpi.comresearchgate.net

Analytical and Quality Control Methodologies for Phosphoramidite and Oligonucleotides

Spectroscopic Characterization of Phosphoramidite (B1245037) Monomers

Spectroscopic methods provide foundational information about the chemical structure and purity of the phosphoramidite monomer. These techniques are essential for confirming the identity of the compound and for an initial assessment of its quality.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of phosphoramidites. magritek.com Both ¹H (proton) and ³¹P (phosphorus-31) NMR are routinely employed for the analysis of DMT-2'O-TBDMS-rC(tac) Phosphoramidite.

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. While the spectra of large molecules like phosphoramidites can be complex due to numerous overlapping signals, key resonances corresponding to the DMT, TBDMS, tac, and ribose moieties can be identified to confirm the compound's structure. magritek.comumich.edu

³¹P NMR: ³¹P NMR is particularly straightforward and informative for phosphoramidite analysis. magritek.com Since there is only one phosphorus atom in the phosphoramidite moiety, the spectrum is much simpler than the ¹H spectrum. magritek.com The trivalent phosphorus atom in the phosphoramidite gives a characteristic signal in a distinct chemical shift region, typically between 140 and 155 ppm. magritek.com For this compound, the presence of a chiral phosphorus center results in a pair of signals for the two diastereomers. magritek.comusp.org The purity is often determined by integrating the area of these characteristic phosphoramidite signals relative to the total area of all phosphorus-containing signals in the spectrum. usp.org This method is highly effective for quantifying phosphorus(III)-containing impurities and degradation products, such as H-phosphonates, which appear at different chemical shifts (e.g., around -10 to 10 ppm). magritek.comumich.edu Manufacturers typically specify a purity of ≥98% by ³¹P NMR for this compound. rearus.rusigmaaldrich.com

| Technique | Analyte | Typical Chemical Shift Range (ppm) | Purity Specification | Reference |

|---|---|---|---|---|

| ³¹P NMR | This compound | 140 - 155 | ≥98% | magritek.comrearus.rusigmaaldrich.com |

| ³¹P NMR | H-Phosphonate Impurity | ~10 | Not Specified | umich.edu |

| ¹H NMR | This compound | Variable | Used for Structural Confirmation | magritek.com |

UV-Vis spectroscopy is a fundamental technique used primarily for identity confirmation and concentration determination of phosphoramidites. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl function, possesses a strong chromophore that absorbs intensely in the UV range.

This property is leveraged in several ways:

Identity Confirmation: The presence of the characteristic DMT absorption spectrum serves as a quick identity check. For this compound, product specifications often require that its UV spectrum conforms to a standard. sigmaaldrich.comsigmaaldrich.com

Concentration Measurement: The concentration of phosphoramidite solutions can be accurately determined using the Beer-Lambert law, provided the extinction coefficient is known. This is crucial for preparing solutions for oligonucleotide synthesis.

Purity Assessment in HPLC: UV detectors are standard in HPLC systems used for purity analysis. thermofisher.com The detector measures the absorbance of the eluate at a specific wavelength (typically around 260 nm), allowing for the relative quantification of the main phosphoramidite peaks and any UV-active impurities. thermofisher.comusp.org

Chromatographic Techniques for Monomer and Oligonucleotide Analysis

Chromatographic methods are the cornerstone of purity and impurity analysis for both phosphoramidite monomers and the final oligonucleotide products. They excel at separating complex mixtures, allowing for precise quantification of the target compound and detection of closely related impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the gold standard for assessing the purity of this compound. chromatographytoday.comlabbulletin.com Commercial specifications for this reagent typically require a purity of ≥98% as determined by RP-HPLC. rearus.rusigmaaldrich.com

The analysis relies on a stationary phase, commonly a C18-modified silica (B1680970), and a mobile phase gradient, often a mixture of acetonitrile (B52724) and an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.orgchromatographytoday.com Key features of HPLC analysis include:

Separation of Diastereomers: Due to the chiral phosphorus center, the phosphoramidite exists as a pair of diastereomers, which are usually resolved by HPLC into two distinct peaks. usp.orgchromatographytoday.com For purity calculations, the areas of both diastereomer peaks are summed. usp.org

Impurity Detection: The high resolving power of HPLC allows for the separation of the main product from various process-related impurities. thermofisher.com These can include nucleosides lacking the DMT or phosphoramidite group, or byproducts from the phosphitylation reaction. thermofisher.com One critical impurity for 2'-O-TBDMS protected phosphoramidites is the isomeric 2'-phosphoramidite, which can form via migration of the TBDMS group from the 2' to the 3' position during synthesis. thermofisher.comthermofisher.com This impurity is particularly problematic as its incorporation leads to an unnatural 2'-5' linkage in the final oligonucleotide. thermofisher.com Spiking studies, where a known amount of a potential impurity is added to the sample, can be used to confirm the identity of impurity peaks in the chromatogram. thermofisher.com

| Compound | Technique | Typical Purity | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Reversed-Phase HPLC | ≥98.0% | Separation of two diastereomers | rearus.rusigmaaldrich.comchromatographytoday.com |

| Generic RNA Phosphoramidites | Reversed-Phase HPLC | >99% | Used to monitor critical impurities | bioneer.combioneer.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. lcms.cz This combination provides unambiguous confirmation of a compound's identity and is highly sensitive for detecting and identifying impurities. thermofisher.comthermofisher.com

For this compound, LC-MS analysis is used to:

Confirm Molecular Weight: The primary use of LC-MS is to verify the molecular weight of the main component. The observed mass from the mass spectrometer must match the calculated theoretical mass of the compound. lcms.cz This provides a high degree of confidence in the identity of the material.

Identify Impurities: LC-MS is exceptionally useful for characterizing unknown peaks observed in the HPLC chromatogram. thermofisher.com By determining the mass of an impurity, analysts can often deduce its structure, such as identifying oxidation products or molecules that have lost a protecting group. thermofisher.comlcms.cz This technique can detect impurities at very low levels (down to 0.01% or lower) that may not be readily apparent in UV chromatograms. thermofisher.comthermofisher.com

| Property | Value | Reference |

|---|---|---|

| Empirical Formula | C₅₇H₇₆N₅O₁₀PSi | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 1050.30 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 149989-66-2 | sigmaaldrich.comsigmaaldrich.com |

Electrophoretic Methods for Oligonucleotide Purity and Length Verification

Once this compound is used in solid-phase synthesis, quality control shifts to the resulting oligonucleotide. technologynetworks.com Electrophoretic methods are essential for verifying the purity and length of these final products. The most common techniques are Polyacrylamide Gel Electrophoresis (PAGE) and Capillary Gel Electrophoresis (CGE).

These methods separate negatively charged oligonucleotides based on their size (i.e., length) in a sieving matrix under a high-voltage electrical field. technologynetworks.comwindows.net

Purity Assessment: The primary source of impurities in oligonucleotide synthesis is the incomplete reaction at each coupling step, leading to "failure sequences" that are shorter than the desired full-length product (e.g., n-1, n-2 mers). technologynetworks.comsigmaaldrich.com

Length Verification: PAGE and CGE offer extremely high resolution, often capable of separating oligonucleotides that differ in length by just a single nucleotide. sigmaaldrich.com This makes them ideal for confirming that the synthesis produced the correct length oligonucleotide and for quantifying the percentage of the full-length product relative to shorter impurities. windows.netthe-scientist.com For many applications, demonstrating high purity by an electrophoretic method is a critical release criterion.

Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis (CGE) is a powerful analytical technique extensively used for the quantitative analysis and purity assessment of synthetic oligonucleotides, including those synthesized using this compound. researchgate.netnih.gov This method has become an industry standard due to its high resolving power, which allows for the separation of the full-length oligonucleotide product from shorter sequences, such as n-1 mers (sequences missing one nucleotide). researchgate.netwindows.net The success of CGE is rooted in its ability to provide the high resolution of traditional polyacrylamide gel electrophoresis (PAGE) but in an automated, high-throughput capillary format. windows.net

The principle of CGE involves using a gel matrix within a fused silica capillary to act as a sieve. windows.net Under the influence of a high-voltage electrical field, the negatively charged oligonucleotides migrate through this matrix and are separated based on their size-to-charge ratio, which is primarily a function of their length. windows.netspringernature.com To ensure accurate analysis and prevent the formation of secondary structures like hairpins that can cause anomalous migration, samples are typically denatured using heat and chemical denaturants like 7M urea (B33335) within the gel matrix. windows.net

CGE offers significant advantages over traditional slab gel methods, including drastically reduced analysis times, automated operation, reduced sample consumption, and quantitative results. springernature.com The output, an electropherogram, displays peaks corresponding to different species in the sample, with the area of each peak being proportional to its relative amount. windows.net This allows for precise purity assessment. windows.net For instance, a standard CGE analysis of an oligonucleotide synthesis will show a large peak for the full-length product and a smaller, adjacent peak for the n-1 mer, allowing for quantitative purity determination. windows.net While CGE provides excellent quantitative data on length and purity, it is often complemented by mass spectrometry (MS), which confirms the exact molecular weight and identity of the synthesized compound. windows.net

For CGE to be effective in a quality control setting for pharmaceutical-grade oligonucleotides, the method must be validated for accuracy, precision, linearity, and selectivity. nih.gov The use of an internal standard can improve accuracy and precision, which is particularly important because the electrokinetic injection method used in CGE can be sensitive to the sample matrix. nih.gov

Quantitative Assessment of Coupling Efficiency during Synthesis

For example, a 20-mer oligonucleotide synthesized with a 99.4% average coupling efficiency would result in a theoretical maximum yield of approximately 89.2% full-length product. idtdna.com However, if the efficiency drops to 98%, the yield for a 30-mer plummets from 75% to just 55%. biosyn.com This demonstrates the critical importance of achieving and maintaining high coupling efficiencies, consistently above 99%. idtdna.com

Two primary methods are used for the quantitative assessment of coupling efficiency:

Trityl Monitoring: This method is based on the dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl of the phosphoramidite. indexcopernicus.comsigmaaldrich.com After each coupling cycle, this acid-labile group is removed (detritylation). The released DMT cation has a strong orange color and absorbs light at approximately 495 nm. sigmaaldrich.com By measuring the absorbance of the detritylation solution after each cycle, the quantity of the DMT group released can be determined, which directly correlates to the efficiency of the preceding coupling step. indexcopernicus.com Plotting these values across all cycles provides a measure of the average coupling efficiency for the entire synthesis. indexcopernicus.combiosyn.com

Chromatographic and Electrophoretic Analysis: Methods like High-Performance Liquid Chromatography (HPLC) and Capillary Gel Electrophoresis (CGE) are used to analyze the final, unpurified oligonucleotide product. windows.netbiosyn.com CGE, for example, can accurately resolve and quantify the amount of full-length product versus failure sequences (like n-1, n-2, etc.). windows.net From the ratio of the full-length product to the total product, the average coupling efficiency can be back-calculated. windows.net A multi-facility study assessing oligonucleotide synthesis quality used CGE to determine that the median average coupling efficiencies were 98.9% for 25-mers and 98.7% for 50-mers. nih.gov

The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of the full-length product for oligonucleotides of various lengths.

| Oligonucleotide Length (n) | Theoretical Yield at 98.0% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |

| 20-mer | 67.3% | 82.6% | 90.9% |

| 30-mer | 55.5% | 74.5% | 86.1% |

| 40-mer | 45.3% | 67.5% | 81.8% |

| 50-mer | 36.9% | 61.1% | 77.8% |

| 70-mer | 24.5% | 49.9% | 69.8% |

This table is generated based on the formula: Yield = (Coupling Efficiency)^(n-1), where 'n' is the length of the oligonucleotide. idtdna.combiosyn.comsigmaaldrich.com

Strategies for Impurity Control and Mitigation in Manufacturing

The control of impurities in phosphoramidite raw materials and the final oligonucleotide product is critical, particularly for therapeutic applications. thermofisher.comthermofisher.com The repetitive nature of oligonucleotide synthesis means that even small amounts of reactive impurities in a phosphoramidite monomer can accumulate, leading to a significant percentage of undesirable side products in the final material. thermofisher.com Impurities are generally classified into categories to assess their potential impact. thermofisher.comusp.org

Impurity Classification in Phosphoramidites:

| Impurity Class | Description | Impact on Oligonucleotide Synthesis |

| Non-reactive & Non-critical | Molecules that do not participate in the coupling reaction. usp.org | These impurities do not get incorporated into the oligonucleotide and are washed away during synthesis. They have no impact on the final product quality. usp.org |

| Reactive & Non-critical | Impurities that are reactive but result in modified oligonucleotides that are easily separated from the full-length product during standard purification. thermofisher.com | Examples include phosphoramidites with different base or 5'-OH protecting groups. thermofisher.com |

| Reactive & Critical | Impurities that are incorporated into the oligonucleotide during synthesis, creating a final impurity that is difficult or impossible to separate from the desired product. thermofisher.com | This is the most concerning class. Examples include isomers (e.g., 3'-DMT-5'-amidite) or certain base modifications that result in an isobaric impurity (same mass as the product). thermofisher.comusp.org |

A robust impurity control strategy involves a multi-faceted approach encompassing the entire manufacturing process:

Rigorous Raw Material Control: The process begins with stringent specifications for all starting materials used to synthesize the phosphoramidite. thermofisher.com This includes nucleosides and protecting group reagents.